Cas no 898417-87-3 (4-{6-4-(3-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine)

4-{6-[4-(3-Iodobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a heterocyclic compound featuring a pyridazine core functionalized with morpholine and a 3-iodobenzoyl-substituted piperazine moiety. This structure confers potential utility in medicinal chemistry and drug discovery, particularly as a scaffold for targeting neurological or oncological pathways. The presence of the iodobenzoyl group enhances its versatility for further derivatization via cross-coupling reactions, while the morpholine and piperazine moieties may improve solubility and bioavailability. Its well-defined molecular architecture makes it a valuable intermediate for the synthesis of biologically active compounds, with applications in kinase inhibition or receptor modulation studies. The compound’s purity and stability are critical for reproducible research outcomes.
4-{6-4-(3-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine structure
898417-87-3 structure
Product Name:4-{6-4-(3-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine
CAS No:898417-87-3
MF:C19H22IN5O2
MW:479.314755916595
CID:5482072
Update Time:2025-05-26

4-{6-4-(3-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine Chemical and Physical Properties

Names and Identifiers

    • (3-iodophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
    • Methanone, (3-iodophenyl)[4-[6-(4-morpholinyl)-3-pyridazinyl]-1-piperazinyl]-
    • 4-{6-4-(3-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine
    • Inchi: 1S/C19H22IN5O2/c20-16-3-1-2-15(14-16)19(26)25-8-6-23(7-9-25)17-4-5-18(22-21-17)24-10-12-27-13-11-24/h1-5,14H,6-13H2
    • InChI Key: ONXIMHNUCOXSGC-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(I)=C1)(N1CCN(C2=NN=C(N3CCOCC3)C=C2)CC1)=O

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Additional information on 4-{6-4-(3-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine

Recent Advances in the Study of 4-{6-4-(3-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine (CAS: 898417-87-3)

The compound 4-{6-4-(3-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine (CAS: 898417-87-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique piperazine-pyridazine-morpholine scaffold, has been investigated for its role as a modulator of various biological targets, particularly in the context of neurological disorders and cancer. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and structure-activity relationships (SAR) to optimize its efficacy and safety profile.

One of the most notable findings in recent research is the compound's ability to interact with specific G-protein-coupled receptors (GPCRs) and kinase enzymes, which are critical in signal transduction pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-{6-4-(3-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine exhibits high affinity for dopamine D2 and serotonin 5-HT1A receptors, suggesting its potential as a novel antipsychotic or anxiolytic agent. The study employed advanced computational modeling and in vitro assays to validate these interactions, providing a robust foundation for further preclinical development.

In addition to its neurological applications, recent investigations have explored the compound's antitumor properties. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that 4-{6-4-(3-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine inhibits the proliferation of certain cancer cell lines by targeting the PI3K/AKT/mTOR pathway, a key regulator of cell growth and survival. The researchers utilized cell-based assays and xenograft models to confirm these effects, highlighting the compound's potential as a chemotherapeutic agent. However, challenges such as bioavailability and off-target effects remain to be addressed in subsequent studies.

Another area of interest is the compound's synthetic accessibility and derivatization potential. Recent work has focused on optimizing the synthetic route to 4-{6-4-(3-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine to improve yield and purity. A 2023 study in Organic Process Research & Development detailed a scalable, high-yield synthesis method that employs palladium-catalyzed cross-coupling reactions, which could facilitate large-scale production for further pharmacological evaluation. This advancement is critical for transitioning the compound from the laboratory to clinical trials.

Despite these promising developments, several gaps in knowledge remain. For example, the compound's metabolic stability, toxicity profile, and in vivo efficacy require further investigation. Future research directions may include the development of prodrugs or formulation strategies to enhance its pharmacokinetic properties. Additionally, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential to fully realize the therapeutic potential of 4-{6-4-(3-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine.

In conclusion, 4-{6-4-(3-iodobenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine (CAS: 898417-87-3) represents a promising candidate for multiple therapeutic applications, particularly in neurology and oncology. Recent studies have shed light on its molecular targets, biological effects, and synthetic optimization, paving the way for future preclinical and clinical studies. Continued research efforts will be crucial to address existing challenges and unlock its full potential as a drug candidate.

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